3-Oxoadipic acid, also known as 3-keto-adipate or beta-oxoadipate, is a medium-chain keto acid with the chemical formula and a molecular weight of approximately 160.12 g/mol. It belongs to the class of organic compounds known as keto acids, which are characterized by a carbon chain containing a ketone group. This compound is a primary metabolite found in various organisms, including bacteria and humans, and plays a critical role in metabolic pathways related to fatty acid degradation and energy production .
Additionally, 3-oxoadipic acid can undergo further transformations to yield adipic acid, an important industrial compound used primarily in the production of nylon .
As a primary metabolite, 3-oxoadipic acid is essential for various biological functions. It has been detected in food sources such as domestic pigs and chickens, indicating its potential role as a biomarker for dietary intake . Furthermore, its presence in metabolic pathways suggests that it may influence cellular energy metabolism and growth processes across different species.
The synthesis of 3-oxoadipic acid can be achieved through several methods:
3-Oxoadipic acid has potential applications in various fields:
Research indicates that 3-oxoadipic acid interacts with various enzymes involved in metabolic pathways. For instance, its conversion to other metabolites like adipic acid involves specific enzymatic steps that can be influenced by genetic modifications in microbial strains. Studies have also shown that overexpression of certain genes can enhance its production while preventing degradation pathways that may reduce yield .
Several compounds share structural similarities with 3-oxoadipic acid, including:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Adipic Acid | C6H10O4 | A dicarboxylic acid used primarily in nylon production. |
| 3-Hydroxyadipic Acid | C6H10O5 | An alcohol derivative with potential applications in bioplastics. |
| Succinic Acid | C4H6O4 | A four-carbon dicarboxylic acid involved in various metabolic processes. |
Uniqueness of 3-Oxoadipic Acid:
3-Oxoadipic acid (IUPAC name: 3-oxohexanedioic acid) is a medium-chain keto acid with the molecular formula C₆H₈O₅ and a molar mass of 160.12 g/mol. Its structure features two carboxylic acid groups at the terminal positions and a ketone group at the third carbon (Figure 1). The compound is also known by several synonyms, including:
The CAS registry number for 3-oxoadipic acid is 689-31-6, while its anionic form (3-oxoadipate) is registered under CID 5459800. Notably, this compound should not be confused with 2-oxoadipic acid (α-ketoadipic acid), a structural isomer involved in lysine metabolism.
Table 1: Key identifiers of 3-oxoadipic acid
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₈O₅ | |
| SMILES | OC(=O)CCC(=O)CC(O)=O | |
| InChI Key | RTGHRDFWYQHVFW-UHFFFAOYSA-N | |
| Melting point | 123–125°C |
The discovery of 3-oxoadipic acid is intertwined with studies on microbial aromatic compound degradation. In 1951, Kilby observed its accumulation in Moraxella cultures metabolizing phenol, suggesting its role as a metabolic intermediate. Subsequent work by Stanier and colleagues in the 1970s elucidated its central position in the β-ketoadipate pathway, a conserved route for catabolizing lignin-derived aromatics in soil bacteria like Pseudomonas putida.
In humans, 3-oxoadipic acid was first identified as a metabolite in the 1980s. Increased urinary excretion was noted following sebacic acid ingestion, implicating β-oxidation in dicarboxylic acid metabolism. Its association with inborn errors of metabolism, such as 2-oxoadipic aciduria, further solidified its biomedical relevance.
3-Oxoadipic acid serves dual roles in biochemistry:
Figure 1: Structural comparison of adipic acid derivatives
Adipic acid: HOOC-(CH₂)₄-COOH 3-Oxoadipic acid: HOOC-CH₂-C(=O)-CH₂-COOH 2-Oxoadipic acid: HOOC-C(=O)-(CH₂)₃-COOH The molecule adopts a planar conformation due to conjugation between the ketone and carboxylic groups. X-ray crystallography reveals a diketone-hydrate form in solid state, stabilized by intramolecular hydrogen bonds. The pKa values are 3.47 (first carboxyl) and 4.24 (second carboxyl), facilitating deprotonation under physiological conditions.
In the β-ketoadipate pathway:
3-Oxoadipic acid forms via β-oxidation of dicarboxylic acids (e.g., sebacic acid) in hepatic mitochondria. The process involves:
Sebacic acid → 3-Hydroxysebacoyl-CoA → 3-Ketosebacoyl-CoA → **3-Oxoadipic acid** + Acetyl-CoA Table 2: Key enzymes in 3-oxoadipic acid metabolism
| Enzyme | Function | Organism |
|---|---|---|
| 3-Oxoadipate CoA-transferase | Converts 3-oxoadipate to acetyl-CoA | Pseudomonas spp. |
| Glutaryl-CoA dehydrogenase | Oxidizes 3-oxoadipate derivatives | Humans |
3-Oxoadipate pathway engineering enhances bacterial degradation of:
3-Oxoadipic acid possesses the molecular formula C6H8O5, establishing it as a six-carbon dicarboxylic acid with an integrated ketone functionality [1] [4] [8]. The compound exhibits an average molecular weight of 160.1247 grams per mole, while its monoisotopic molecular weight is precisely determined to be 160.037173366 grams per mole [1] [10] [8]. These molecular parameters reflect the compound's composition of six carbon atoms, eight hydrogen atoms, and five oxygen atoms arranged in a specific three-dimensional configuration [4] [9].
The International Union of Pure and Applied Chemistry name for this compound is 3-oxohexanedioic acid, which systematically describes its structural features [1] [4] [8]. The compound is also registered under the Chemical Abstracts Service number 689-31-6, providing a unique identifier for regulatory and commercial purposes [7] [8] [12].
Table 1: Molecular Properties of 3-Oxoadipic Acid
| Property | Value | Reference Sources |
|---|---|---|
| Molecular Formula | C6H8O5 | [1] [4] [8] |
| Average Molecular Weight | 160.1247 g/mol | [1] [10] [8] |
| Monoisotopic Molecular Weight | 160.037173366 g/mol | [1] [10] [8] |
| Chemical Abstracts Service Number | 689-31-6 | [7] [8] [12] |
| International Union of Pure and Applied Chemistry Name | 3-oxohexanedioic acid | [1] [4] [8] |
The molecular structure of 3-Oxoadipic acid is characterized by a six-carbon aliphatic chain derived from the adipic acid backbone, with a ketone group strategically positioned at the third carbon atom [4] [15]. This structural arrangement classifies the compound as a beta-ketoadipic acid, distinguishing it from its positional isomers such as 2-oxoadipic acid and 4-oxoadipic acid [7] [8].
The compound contains three distinct functional groups that define its chemical behavior: two terminal carboxylic acid groups located at positions 1 and 6, and one ketone group at position 3 [15] [4]. The carboxylic acid groups exhibit the characteristic -COOH structure, while the ketone functionality presents as a carbonyl group (C=O) within the carbon chain [15] [1].
The molecular geometry of 3-Oxoadipic acid features a non-planar, flexible aliphatic chain that allows for conformational flexibility [4] [1]. The presence of both carbonyl and carboxyl functionalities creates multiple sites for hydrogen bonding, both as hydrogen bond donors through the carboxylic acid hydroxyl groups and as hydrogen bond acceptors through the oxygen atoms of both the ketone and carboxylic acid groups [20] [19].
The compound's structural formula can be represented as HOOC-CH2-CH2-CO-CH2-COOH, clearly illustrating the positioning of functional groups along the carbon chain [4] [8]. This arrangement results in a molecule with significant polarity due to the presence of multiple electronegative oxygen atoms and polar functional groups [15] [1].
Table 2: Structural Features of 3-Oxoadipic Acid
| Structural Feature | Description | Significance |
|---|---|---|
| Carbon Chain Length | Six-carbon aliphatic chain | Provides structural backbone |
| Ketone Position | Located at carbon-3 (beta position) | Determines reactivity pattern |
| Carboxylic Acid Groups | Two terminal -COOH groups | Confers acidic properties |
| Molecular Geometry | Non-planar, flexible chain | Allows conformational changes |
| Functional Group Count | Three reactive sites total | Enables multiple reaction pathways |
3-Oxoadipic acid exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions [7] [12]. The compound exists as a white to off-white crystalline solid under standard conditions, with a well-defined melting point range of 124-126 degrees Celsius [7] [5] [12]. The boiling point of the compound has been determined to be 412.2 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [12] [7].
The density of 3-Oxoadipic acid is predicted to be 1.405 ± 0.06 grams per cubic centimeter, indicating a relatively dense solid structure [7] [12]. This density value reflects the compact packing of molecules in the solid state, influenced by extensive hydrogen bonding networks between adjacent molecules [7].
Solubility characteristics of 3-Oxoadipic acid demonstrate its amphiphilic nature, with high solubility in water due to its multiple polar functional groups [7] [11]. The compound exhibits slight solubility in organic solvents including acetonitrile, dimethyl sulfoxide, and methanol, reflecting the balance between its polar and nonpolar structural components [7] [5]. The high water solubility, estimated at approximately 1×10^6 milligrams per liter at 25 degrees Celsius, makes it readily bioavailable in aqueous biological systems [11].
The compound demonstrates a relatively low vapor pressure of 5.96×10^-8 millimeters of mercury at 25 degrees Celsius, indicating minimal volatility under standard conditions [12] [11]. The flash point has been determined to be 217.3 degrees Celsius, suggesting relative thermal stability under normal handling conditions [12].
Table 3: Physical Properties of 3-Oxoadipic Acid
| Property | Value | Units | Reference |
|---|---|---|---|
| Melting Point | 124-126 | °C | [7] [5] [12] |
| Boiling Point | 412.2 | °C at 760 mmHg | [12] [7] |
| Density | 1.405 ± 0.06 | g/cm³ | [7] [12] |
| Water Solubility | ~1×10^6 | mg/L at 25°C | [11] |
| Vapor Pressure | 5.96×10^-8 | mmHg at 25°C | [12] [11] |
| Flash Point | 217.3 | °C | [12] |
| Physical State | Solid | - | [7] [5] |
| Appearance | White to off-white crystalline | - | [3] [5] |
The chemical reactivity of 3-Oxoadipic acid is primarily governed by its three functional groups: two carboxylic acid moieties and one ketone group [15] [7]. The compound exhibits strong acidic properties with a predicted pKa value of 3.47 for the strongest acidic site, making it significantly more acidic than simple aliphatic carboxylic acids [19] [7]. This enhanced acidity results from the electron-withdrawing effect of the ketone group, which stabilizes the conjugate base formed upon deprotonation [19] [15].
The ketone functionality at the 3-position renders the compound susceptible to nucleophilic addition reactions, where nucleophiles can attack the electrophilic carbonyl carbon [15] [7]. Additionally, the methylene groups adjacent to the ketone become activated due to the electron-withdrawing effect of the carbonyl group, making them available for electrophilic substitution reactions [15].
The compound can undergo various redox reactions, particularly at the ketone position, where it can be reduced to form the corresponding alcohol or oxidized under specific conditions [15] [7]. The presence of multiple functional groups also enables the compound to participate in condensation reactions, cyclization processes, and other complex organic transformations [15].
In biological systems, 3-Oxoadipic acid serves as an intermediate in metabolic pathways, particularly in the degradation of lysine and tryptophan [1] [10]. The compound can undergo beta-oxidation, leading to the formation of glutaryl-coenzyme A, which subsequently enters central metabolic pathways [7] [18].
Irritant